4-Chloro-6-ethylpyridin-2-amine

Description

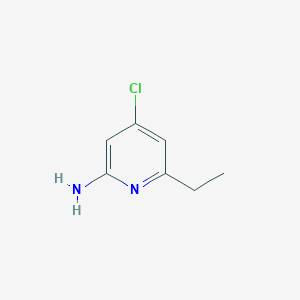

4-Chloro-6-ethylpyridin-2-amine is a substituted pyridine derivative characterized by a chloro group at position 4, an ethyl group at position 6, and an amine group at position 2. The compound’s molecular weight is calculated to be approximately 156.62 g/mol (C₇H₉ClN₂), with the ethyl group enhancing lipophilicity compared to smaller substituents like methoxy or methyl groups.

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

4-chloro-6-ethylpyridin-2-amine |

InChI |

InChI=1S/C7H9ClN2/c1-2-6-3-5(8)4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

CQPQHHSMJCIVJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-6-ethylpyridin-2-amine with structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects, core structure differences, and applications.

Table 1: Key Comparative Data

Key Comparisons:

Core Structure Differences :

- Pyridine vs. Pyrimidine : Pyridines contain one nitrogen atom in the aromatic ring, whereas pyrimidines have two. This difference alters electronic properties: pyrimidines exhibit stronger hydrogen-bonding capacity and π-π stacking, enhancing interactions in biological systems . For example, 2-chloro-6-methylpyrimidin-4-amine is utilized in drug synthesis due to these interactions , while pyridine derivatives like the target compound may offer distinct solubility and reactivity profiles.

Substituent Effects: Chloro Position: In this compound, the chloro group at position 4 may sterically hinder electrophilic substitution compared to pyrimidines with chloro at position 2 (e.g., 2-chloro-6-methylpyrimidin-4-amine) . Alkyl vs.

For instance, the ethyl group in the target compound could influence reductive coupling yields differently than methyl or methoxy groups. Patent-based syntheses (e.g., LCMS-guided purification for 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine ) suggest scalable routes for halogenated amines, adaptable to pyridine systems.

Pharmaceutical Relevance :

- Pyrimidine derivatives like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine are established intermediates in antiviral and anticancer agents . The target compound’s pyridine core may offer advantages in targeting distinct enzymatic pathways due to altered electronic profiles.

Research Findings and Implications

- Structural Insights : Crystal structure data for pyrimidine analogs (e.g., 4-chloro-6-methoxypyrimidin-2-amine–succinic acid ) reveal planar aromatic systems with intermolecular hydrogen bonds, a feature critical for crystallinity and stability. Pyridine derivatives may exhibit similar packing behaviors, contingent on substituent bulkiness.

- Reactivity Trends : Chloro-substituted amines in both pyridines and pyrimidines undergo nucleophilic aromatic substitution, but pyrimidines react faster due to electron-deficient rings .

- Biological Activity : The ethyl group in this compound could enhance blood-brain barrier penetration relative to smaller substituents, making it valuable in central nervous system drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.